Cas no 929513-05-3 (ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate)

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is a benzofuran-derived ester compound with potential applications in pharmaceutical and materials research. Its structure combines a benzofuran core with an amide-linked benzoate moiety, offering versatility in synthetic modifications. The ethoxy and phenyl substituents enhance its stability and solubility in organic solvents, facilitating further derivatization. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting benzofuran-based pharmacophores. Its well-defined molecular architecture allows for precise structural tuning, making it valuable for exploratory studies in medicinal chemistry and functional materials. Proper handling under standard laboratory conditions is recommended due to its synthetic nature.
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate structure
929513-05-3 structure
Product name:ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
CAS No:929513-05-3
MF:C26H23NO5
MW:429.464527368546
CID:6256282
PubChem ID:24281134

ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
    • ethyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate
    • ethyl 2-(5-ethoxy-2-phenylbenzofuran-3-carboxamido)benzoate
    • AKOS002291106
    • HMS3478G04
    • F2095-0285
    • 929513-05-3
    • Inchi: 1S/C26H23NO5/c1-3-30-18-14-15-22-20(16-18)23(24(32-22)17-10-6-5-7-11-17)25(28)27-21-13-9-8-12-19(21)26(29)31-4-2/h5-16H,3-4H2,1-2H3,(H,27,28)
    • InChI Key: XDJCTZUBFPMTKZ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C(C(NC2C=CC=CC=2C(=O)OCC)=O)=C1C1C=CC=CC=1)OCC

Computed Properties

  • Exact Mass: 429.15762283g/mol
  • Monoisotopic Mass: 429.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 77.8Ų

ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2095-0285-2μmol
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2095-0285-2mg
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2095-0285-5μmol
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2095-0285-5mg
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2095-0285-1mg
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2095-0285-4mg
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2095-0285-3mg
ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
929513-05-3 90%+
3mg
$63.0 2023-05-16

Additional information on ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate

Ethyl 2-(5-Ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate: A Comprehensive Overview

Ethyl 2-(5-Ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate, with CAS No. 929513-05-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuran moiety and an ester functional group. The benzofuran ring system, a fused bicyclic structure consisting of a benzene ring and a furan ring, is known for its versatility in chemical synthesis and its potential applications in drug design.

The benzofuran core of this compound is further substituted with an ethoxy group at the 5-position and a phenyl group at the 2-position, adding to its structural complexity and potential biological activity. The amido group attached to the benzofuran ring introduces additional functionality, which can be exploited in various chemical reactions or biological interactions. The ester group at the benzoate position further enhances the compound's solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Recent studies have focused on the synthesis and characterization of this compound, with researchers exploring novel methods to optimize its production. For instance, advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of ethyl 2-(5-Ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate, which are crucial for pharmacological studies. These methods often involve the use of transition metal catalysts or chiral auxiliaries to achieve high enantioselectivity.

In terms of biological activity, ethyl 2-(5-Ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate has shown potential as a modulator of various cellular pathways. Preclinical studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases or chronic inflammatory disorders. Additionally, its ability to interact with specific protein targets has been explored, highlighting its potential as a lead compound in drug discovery.

The synthesis of ethyl 2-(5-Ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate typically involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions. Researchers have also investigated the use of microwave-assisted synthesis to accelerate reaction times and improve yields. These advancements not only enhance the efficiency of compound preparation but also pave the way for large-scale production if required.

Another area of interest is the application of this compound in materials science. The benzofuran moiety is known to exhibit photoluminescent properties, which could be harnessed in the development of novel materials for optoelectronic devices. By modifying the substituents on the benzofuran ring, researchers can tune the electronic properties of the compound, enabling its use in applications such as light-emitting diodes (LEDs) or solar cells.

In conclusion, ethyl 2-(5-Ethoxy-2-PHENYL-BENZOFURANAMIDO)BENZOATE (CAS No. 929513053) represents a versatile and intriguing molecule with diverse potential applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool in both academic research and industrial development.

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